Montelukast-d6 (sodium salt)

Isotopic purity Cross-talk Internal standard validation

Montelukast-d6 (sodium salt) is a hexa-deuterated analog of the cysteinyl leukotriene 1 (CysLT1) receptor antagonist montelukast sodium, bearing six deuterium atoms at the 1-hydroxy-1-methylethyl moiety on the phenylpropyl side chain. This stable isotope-labeled compound is purpose-synthesized for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of montelukast in biological matrices such as human plasma.

Molecular Formula C35H29ClD6NO3S · Na
Molecular Weight 614.2
Cat. No. B1163421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast-d6 (sodium salt)
SynonymsMK-476-d6
Molecular FormulaC35H29ClD6NO3S · Na
Molecular Weight614.2
Structural Identifiers
SMILESOC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C=CC=C1)=C1CC[C@@H](SCC2(CC2)CC([O-])=O)C3=CC(/C=C/C4=NC5=CC(Cl)=CC=C5C=C4)=CC=C3.[Na+]
InChIInChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3;
InChIKeyLBFBRXGCXUHRJY-KSWPWUDBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montelukast-d6 (Sodium Salt) Procurement Guide: Certified Deuterated Internal Standard for Bioanalytical LC-MS/MS


Montelukast-d6 (sodium salt) is a hexa-deuterated analog of the cysteinyl leukotriene 1 (CysLT1) receptor antagonist montelukast sodium, bearing six deuterium atoms at the 1-hydroxy-1-methylethyl moiety on the phenylpropyl side chain . This stable isotope-labeled compound is purpose-synthesized for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of montelukast in biological matrices such as human plasma [1]. The molecular formula is C35H29D6ClNNaO3S with a molecular weight of 614.20 g/mol (sodium salt form); the free-acid form has CAS 1093746-29-2, while the sodium salt is registered under CAS 2673270-26-1 . Vendor-certified chromatographic purity typically exceeds 98.4%, and isotopic enrichment is specified at ≥97.6 atom % deuterium .

Why Montelukast-d6 (Sodium Salt) Cannot Be Replaced by Unlabeled Montelukast or Non-Deuterated Analogs in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, the internal standard must track the analyte through extraction, chromatography, and ionization to correct for variability in sample preparation and matrix effects. Unlabeled montelukast cannot serve as an IS because it co-elutes with the analyte and contributes signal at the same m/z transition, precluding independent quantification [1]. Structural analogs such as zafirlukast have been proposed as cost-saving alternatives; however, a comparative study demonstrated that zafirlukast exhibits different extraction recovery (80.8–86.3%) and matrix effects (−14.8 to −6.9%) relative to montelukast, requiring extensive re-validation for each matrix and compromising inter-laboratory reproducibility [2]. Montelukast-d6 (sodium salt) is the regulatory-endorsed IS for montelukast bioequivalence studies, having been validated across multiple laboratories, plasma matrices, and pharmacokinetic applications [1].

Montelukast-d6 (Sodium Salt) Quantitative Evidence Guide: Head-to-Head Comparisons Supporting Procurement Decisions


Isotopic Enrichment and Cross-Talk: Montelukast-d6 vs. Minimal Acceptable Deuterium Labeling

The isotopic enrichment of Montelukast-d6 (sodium salt) is specified as 97.6 atom % deuterium in a representative vendor Certificate of Analysis, with chromatographic purity of 98.4% . In contrast, partially deuterated or lower-enrichment IS preparations (e.g., ≤95 atom % D) carry a higher residual d0 (unlabeled) fraction that contributes signal to the montelukast analyte channel. A cross-talk validation protocol requires that a blank plasma sample spiked only with Montelukast-d6 shows no interference in the montelukast MRM channel at m/z 586.2→568.2; this condition fails if isotopic enrichment drops below the vendor-specified threshold .

Isotopic purity Cross-talk Internal standard validation

LC-MS/MS Method Validation Performance: Montelukast-d6 IS vs. Published Acceptance Criteria

In a fully validated LC-ESI-MS/MS method for human plasma montelukast quantification, Montelukast-d6 (MOD6) was used as the IS at a fixed concentration. The calibration curve was linear over 1.0–800.0 ng/mL with r² ≥ 0.9996 [1]. Intra-day precision (1.91–7.10% RSD) and accuracy (98.32–99.17%), and inter-day precision (3.42–4.41% RSD) and accuracy (98.14–99.27%) all met FDA bioanalytical method validation criteria [1][2]. In a separate study using Montelukast-d6 sodium salt as IS, the mean recovery of the IS was 57.75% with a precision range of 4.25–5.08% RSD across QC levels [3]. When a structural analog (zafirlukast) was substituted as IS, the method required re-optimization of extraction and incurred matrix effects of −14.8 to −6.9%, with accuracy spanning 88.4–100.6% and precision 3.0–13.3% RSD [4].

Method validation Accuracy Precision Linearity Bioequivalence

Lower Limit of Quantification (LLOQ) Achieved: Montelukast-d6 IS vs. Non-Deuterated IS Approaches

Using Montelukast-d6 as IS with a short monolithic column and rapid gradient LC-MS/MS, an LLOQ of 0.36 ng/mL was achieved in sheep plasma, with a linear dynamic range of 0.25–500 ng/mL (r = 0.9999) [1]. The precision at the LLOQ was 8% RSD, and all other QC levels showed precision below 5% RSD [1]. In the human plasma method using the same IS, the LLOQ was 1.0 ng/mL with r² ≥ 0.9996 over 1.0–800.0 ng/mL, representing a ~2.8-fold higher LLOQ but still within FDA acceptance limits [2]. When zafirlukast was substituted as IS in rat plasma, the LLOQ was ≤0.5 ng/mL but accuracy at low QC levels was more variable (88.4–100.6%) [3].

Sensitivity LLOQ Sheep plasma Preclinical pharmacokinetics

Extraction Recovery Reproducibility: Montelukast-d6 IS vs. Analyte Recovery

In a stability-indicating LC-MS/MS method using solid-phase extraction (SPE) with Oasis HLB cartridges, the mean recovery of Montelukast-d6 sodium salt as IS was 57.75% with a precision of 4.25–5.08% RSD across QC levels [1]. The analyte montelukast recovery in the same method was 58.56% with precision of 1.00–5.17% RSD, demonstrating near-identical recovery between the IS and the analyte [1]. In a separate UPLC-MS/MS method employing liquid-liquid extraction, the IS-normalized extraction recovery was 95–98% across four QC levels [2]. This co-extraction behavior ensures that IS response mirrors analyte loss during sample preparation, a property not guaranteed when using structurally dissimilar IS compounds such as zafirlukast, which required optimization of a different extraction solvent system (DCM:EtOAc, 25:75 v/v) [3].

Extraction recovery Solid-phase extraction Protein precipitation Reproducibility

Stability Under Freeze-Thaw and Benchtop Conditions: Montelukast-d6 IS vs. Analyte Degradation

In the validated human plasma method, both montelukast and Montelukast-d6 (MOD6) were found to be stable throughout three freeze-thaw cycles, benchtop storage, and autosampler residence [1]. This parallel stability profile is essential because differential degradation of the IS relative to the analyte introduces concentration-dependent bias. In a separate study, montelukast stability was confirmed under multiple stress conditions with recovery >85%, and the IS stability was demonstrated with precision <4.0% RSD and accuracy within 93.0–107.0% across all stability time points [2]. The deuterium labeling at the 1-hydroxy-1-methylethyl position does not introduce significant kinetic isotope effects under typical storage and processing conditions, preserving IS-to-analyte ratio integrity [3].

Freeze-thaw stability Benchtop stability Autosampler stability Method ruggedness

Pharmacokinetic Application: Montelukast-d6 IS Enables Regulatory Bioequivalence Studies

A validated HPLC-MS/MS method employing Montelukast-d6 as IS was applied to a pharmacokinetic study in 12 healthy Chinese subjects receiving a single oral dose of montelukast sodium granules (0.5 g) under fasting and fed conditions [1]. Key pharmacokinetic parameters determined were: fasting Cmax 173.8 ± 43.0 ng/mL, Tmax 2.56 ± 0.62 h, AUC0–t 1,305 ± 345 ng·h/mL, AUC0–∞ 1,357 ± 368 ng·h/mL; fed Cmax 150.5 ± 19.8 ng/mL, Tmax 5.38 ± 1.49 h, AUC0–t 1,674 ± 329 ng·h/mL, AUC0–∞ 1,761 ± 356 ng·h/mL [1]. The method's LLOQ of 2.060 ng/mL with linear range 2.060–309.0 ng/mL was adequate to characterize the full plasma concentration–time profile [1]. In a separate bioequivalence study in 31 healthy Indian male subjects using the same IS, the method supported successful demonstration of bioequivalence between test and reference montelukast formulations, with the assay reproducibility confirmed by reanalysis of 131 incurred samples [2][3].

Pharmacokinetics Bioequivalence Cmax AUC Regulatory submission

Montelukast-d6 (Sodium Salt) Recommended Procurement Scenarios Based on Quantitative Evidence


Regulatory Bioequivalence Studies for Generic Montelukast Formulations (ANDA Submissions)

Montelukast-d6 (sodium salt) is the de facto internal standard for montelukast bioequivalence studies submitted under ANDA pathways. The validated method achieves linearity from 1.0–800.0 ng/mL (r² ≥ 0.9996) with inter-day accuracy of 98.14–99.27% and precision of 3.42–4.41% RSD, meeting FDA criteria [1]. The IS has been successfully applied in multiple independent bioequivalence trials involving 28–31 subjects, with incurred sample reanalysis confirming assay reproducibility [2]. Procuring a lot with chromatographic purity ≥98.4% and isotopic enrichment ≥97.6 atom % D is recommended to avoid cross-talk interference during method transfer between laboratories [3].

Preclinical Pharmacokinetic and Toxicokinetic Studies Requiring Low-Volume Sampling

In preclinical species (rat, sheep) where plasma volumes are limited, Montelukast-d6 IS enables LLOQs as low as 0.36 ng/mL with precision ≤8% RSD at the LLOQ [1]. This sensitivity supports sparse sampling designs in rodent pharmacokinetic and toxicokinetic studies, where each time point may use ≤50 µL of plasma. The 1.5-minute run time on a monolithic column facilitates high-throughput analysis of large preclinical study batches [1].

Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies in Special Populations

The validated HPLC-MS/MS method with Montelukast-d6 IS has been applied to characterize food-effect pharmacokinetics in healthy volunteers, demonstrating that the assay can distinguish fed vs. fasting absorption profiles (Cmax 150.5 ± 19.8 vs. 173.8 ± 43.0 ng/mL; Tmax 5.38 ± 1.49 vs. 2.56 ± 0.62 h) [1]. This performance supports TDM applications in pediatric, geriatric, or hepatic-impaired populations where altered pharmacokinetics may require accurate quantification at low plasma concentrations [1].

Quality Control Release Testing and Stability Studies for Montelukast Drug Products

Montelukast-d6 sodium salt is supplied as a certified reference standard under ISO 17034 accreditation by specialist vendors, with full characterization data (NMR, MS, HPLC purity, isotopic purity) compliant with regulatory guidelines for analytical method validation and quality control applications [1][2]. Its demonstrated stability through three freeze-thaw cycles, benchtop exposure, and autosampler residence supports its use as a working IS in QC laboratories performing batch release and stability testing of montelukast drug products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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